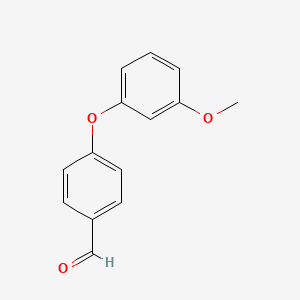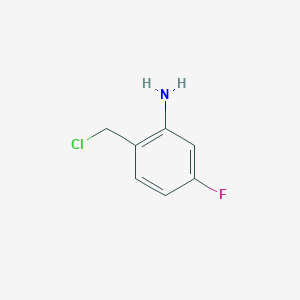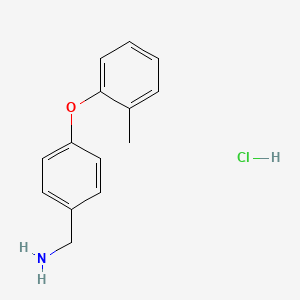
4-(2-Methylphenoxy)benzylamine hydrochloride
概要
説明
4-(2-Methylphenoxy)benzylamine hydrochloride is a chemical compound with the CAS Number: 1172923-95-3 . It has a molecular weight of 249.74 . It is a white solid and is usually stored at temperatures between 0-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is [4-(2-methylphenoxy)phenyl]methanamine hydrochloride . The InChI code is 1S/C14H15NO.ClH/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13;/h2-9H,10,15H2,1H3;1H .Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a white solid . It has a molecular weight of 249.74 . It is usually stored at temperatures between 0-8°C .準備方法
Synthetic Routes and Reaction Conditions
4-(2-Methylphenoxy)benzylamine hydrochloride can be synthesized through the reaction of benzylamine with 2-methylphenol in the presence of a suitable solvent. The reaction mixture is heated, and hydrochloric acid is added to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of p-halobenzonitrile as a starting material. The compound is obtained through hydrogen reduction in the presence of a solvent like R’OH and R’OM, resulting in high yield and purity .
化学反応の分析
Types of Reactions
4-(2-Methylphenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed.
Major Products Formed
Oxidation: Oxides of the parent compound.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzylamine derivatives.
科学的研究の応用
4-(2-Methylphenoxy)benzylamine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical research to study enzyme interactions and protein functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Used in the manufacture of dyes, paints, and cosmetics as an additive.
作用機序
The mechanism of action of 4-(2-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, making it useful in research and potential therapeutic applications .
類似化合物との比較
Similar Compounds
- 4-(4-Methylphenoxy)benzylamine hydrochloride
- 4-(4-Methylphenoxy)phenylmethanamine hydrochloride
Uniqueness
4-(2-Methylphenoxy)benzylamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
特性
IUPAC Name |
[4-(2-methylphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBNSSKUNLLLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590038 | |
| Record name | 1-[4-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172923-95-3 | |
| Record name | 1-[4-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


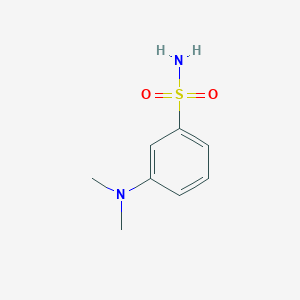
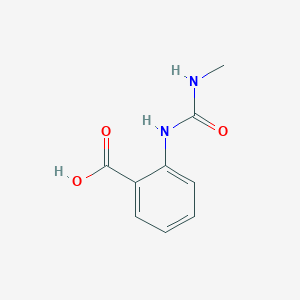
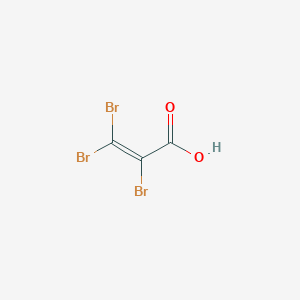
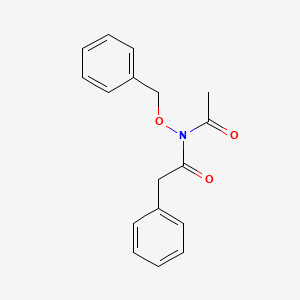
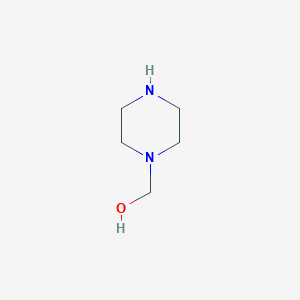

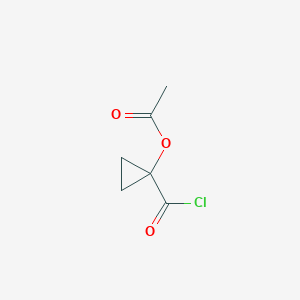

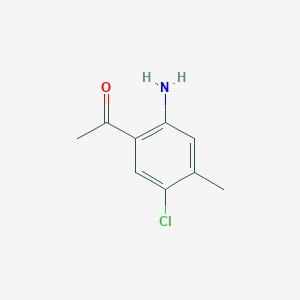
![1-[(2-Methylpropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1628236.png)
![1-{[(2-Bromophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628237.png)
